1-(1-Ethoxyethoxy)pent-2-yne is an organic compound characterized by its unique structure, which includes an ethoxyethoxy group and a terminal alkyne functional group. Its molecular formula is C9H16O2, with a molecular weight of approximately 156.22 g/mol. The compound features a linear carbon chain with a triple bond at the second position, contributing to its reactivity and versatility in organic synthesis. The presence of the ethoxyethoxy group enhances its solubility and potential interactions in various chemical environments, making it a valuable intermediate in synthetic chemistry and pharmaceuticals .
These reactions highlight the compound's versatility as a building block in organic synthesis.
The synthesis of 1-(1-Ethoxyethoxy)pent-2-yne typically involves the reaction of 5-pentyn-1-ol with ethyl vinyl ether under acidic conditions. The general procedure includes:
This method can be scaled for industrial production, optimizing conditions for yield and purity.
1-(1-Ethoxyethoxy)pent-2-yne has several applications across different fields:
Several compounds share structural similarities with 1-(1-Ethoxyethoxy)pent-2-yne, highlighting its unique features:
| Compound Name | Structure Characteristics |
|---|---|
| 5-(1-Methoxyethoxy)pent-1-yne | Contains a methoxy group instead of an ethoxy group |
| 5-(1-Propoxyethoxy)pent-1-yne | Features a propoxy group, affecting solubility and reactivity |
| 5-(1-Butoxyethoxy)pent-1-yne | Incorporates a butoxy group, altering physical properties |
Compared to these similar compounds, 1-(1-Ethoxyethoxy)pent-2-yne's ethoxyethoxy group provides distinct reactivity and solubility characteristics that enhance its utility in organic synthesis and material science applications .
The systematic name 1-(1-ethoxyethoxy)pent-2-yne follows IUPAC priority rules for mixed functional groups. The parent chain is selected as the pent-2-yne backbone (five-carbon chain with triple bond at C2), while the 1-ethoxyethoxy group serves as a substituent at C1. This naming hierarchy prioritizes the alkyne over the ether-acetal functionality, consistent with IUPAC’s emphasis on principal functional groups.
Structural verification comes from multiple descriptors:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆O₂ |
| SMILES | CCC#CCOC(C)OCC |
| InChI | InChI=1S/C9H16O2/c1-4-6-7-8-11-9(3)10-5-2/h9H,4-5,8H2,1-3H3 |
| Predicted CCS (Ų)* | 132.3 ([M+H]+ adduct) |
*Collision cross-section data from ion mobility spectrometry predicts solution-phase conformational behavior.
The molecule’s reactivity stems from three key regions:
Quantum mechanical calculations suggest the acetal oxygen’s lone pairs create a dipole moment orthogonal to the triple bond’s π-system, potentially directing regioselectivity in metal-mediated couplings.
The Corey-Fuchs reaction represents a fundamental transformation in organic synthesis for the construction of terminal alkynes through one-carbon homologation of aldehydes [9]. This reaction proceeds through a two-step mechanism involving the formation of a dibromoolefin intermediate followed by base-induced elimination to generate the terminal alkyne [10] [11]. The methodology has particular relevance for synthesizing compounds like 1-(1-Ethoxyethoxy)pent-2-yne through strategic application to appropriate aldehyde precursors.
The mechanism of the Corey-Fuchs reaction involves initial formation of a dibromomethylene phosphorus ylide through reaction of triphenylphosphine with carbon tetrabromide [12] [13]. This ylide subsequently undergoes a Wittig-type reaction with aldehydes to produce dibromoolefins, which are then converted to terminal alkynes through treatment with n-butyllithium [14]. The second step proceeds through a carbene mechanism rather than simple elimination, as confirmed by deuterium-labeling studies [10].
For the synthesis of 1-(1-Ethoxyethoxy)pent-2-yne, the Corey-Fuchs approach would require an appropriately functionalized aldehyde precursor bearing the ethoxyethoxy protecting group [15]. The reaction conditions typically involve carbon tetrabromide and triphenylphosphine in dichloromethane at 0°C, followed by treatment with n-butyllithium in tetrahydrofuran at -78°C [16]. The addition of zinc powder can improve yields and facilitate product separation by reducing the amount of triphenylphosphine required [9].
| Reaction Parameter | Optimal Conditions | Yield Range |
|---|---|---|
| Temperature (Step 1) | 0°C | 80-90% |
| Temperature (Step 2) | -78°C to 25°C | 82-90% |
| Overall Yield | Combined Steps | 65-81% |
The Sonogashira coupling reaction provides a powerful methodology for constructing carbon-carbon bonds between terminal alkynes and aryl or vinyl halides [17] [18]. This palladium-catalyzed cross-coupling reaction is particularly valuable for synthesizing acetal-alkyne hybrid molecules like 1-(1-Ethoxyethoxy)pent-2-yne through strategic coupling of appropriately functionalized coupling partners [19].
The traditional Sonogashira reaction employs both palladium and copper catalysts, with the palladium species facilitating oxidative addition of the organic halide and the copper co-catalyst activating the terminal alkyne through acetylide formation [20] [21]. Recent developments have focused on copper-free variants that simplify the reaction conditions while maintaining high efficiency [17]. The reaction proceeds through dual catalytic cycles involving palladium-catalyzed oxidative addition, transmetalation, and reductive elimination steps [22].
For acetal-alkyne hybrid synthesis, the Sonogashira coupling offers distinct advantages in functional group compatibility [19]. The acetal protecting groups remain stable under the basic reaction conditions typically employed, allowing for selective coupling without interference from the protected functionality [20]. This stability is particularly important for ethoxyethyl acetals, which demonstrate excellent tolerance to palladium-catalyzed cross-coupling conditions [27].
The mechanism of copper-free Sonogashira coupling has been elucidated through experimental and computational studies, revealing a tandem palladium cycle where one palladium species activates the alkyne while another facilitates the cross-coupling [21]. This understanding has enabled optimization of reaction conditions for sensitive substrates containing acetal protecting groups.
| Catalyst System | Temperature | Solvent | Yield Range |
|---|---|---|---|
| Palladium/Copper | Room Temperature | Tetrahydrofuran | 75-95% |
| Copper-Free Palladium | 80-120°C | Toluene | 70-90% |
| Heterogeneous Palladium | 110°C | N,N-Dimethylformamide | 80-92% |
Ethoxyethyl acetals serve as versatile protecting groups for alcohols and aldehydes, offering stability under basic conditions while remaining readily removable under mild acidic conditions [24] [25]. The formation of ethoxyethyl acetals proceeds through acid-catalyzed reaction of the target molecule with ethyl vinyl ether, generating a mixed acetal linkage that provides robust protection during synthetic manipulations [27].
The protection mechanism involves protonation of ethyl vinyl ether followed by nucleophilic attack of the alcohol or carbonyl compound to form the acetal linkage [26]. This reaction is typically catalyzed by pyridinium p-toluenesulfonate or similar mild acid catalysts, proceeding under anhydrous conditions to prevent hydrolysis [27]. The resulting ethoxyethyl acetals demonstrate exceptional stability toward bases, nucleophiles, and reducing agents, making them ideal for protecting sensitive functional groups during complex synthetic sequences [29].
Deprotection of ethoxyethyl acetals occurs through acid-catalyzed hydrolysis, proceeding via protonation of one oxygen atom followed by elimination and subsequent hydration [30]. The mechanism involves formation of an oxonium ion intermediate that undergoes nucleophilic attack by water, leading to cleavage of the acetal linkage and regeneration of the original functional group [25]. Alternative deprotection methods include treatment with ethylene glycol under neutral conditions, which proceeds through a transacetalization mechanism [25].
The stability profile of ethoxyethyl acetals makes them particularly suitable for protecting alcohols during harsh reaction conditions [28]. They remain intact during treatment with strong bases such as sodium hydride and lithium diisopropylamide, as well as during exposure to organometallic reagents including Grignard reagents and organolithium compounds [29]. This stability profile is essential for multi-step syntheses where selective deprotection is required.
| Protection Conditions | Deprotection Conditions | Stability Profile |
|---|---|---|
| Ethyl vinyl ether, Pyridinium p-toluenesulfonate, 0°C | Aqueous acid, Room temperature | Stable to bases, nucleophiles |
| 6 equivalents vinyl ether, 0.1 equivalents catalyst | p-Toluenesulfonic acid in methanol | Stable to reducing agents |
| Anhydrous dichloromethane solvent | Ethylene glycol, 120°C | Stable to organometallics |
The synthesis of 1-(1-Ethoxyethoxy)pent-2-yne can be approached through various precursor molecules, each offering distinct advantages and limitations [31] [32]. The choice of precursor significantly impacts the overall synthetic efficiency, selectivity, and practical feasibility of the target molecule preparation [33] [34].
2-Pentynal diethyl acetal represents a key precursor for alkyne synthesis applications, offering the advantage of simultaneous alkyne and acetal functionality in a single molecule [35]. This compound can be prepared through established acetalization procedures applied to 2-pentynal, providing a protected aldehyde equivalent that can undergo subsequent functionalization [32]. The diethyl acetal protecting group offers excellent stability under basic conditions while remaining readily removable under acidic hydrolysis [34].
Alternative precursors include 1-pentyne derivatives that can be functionalized through alkylation reactions of acetylide anions [38] [39]. Terminal alkynes can be deprotonated using strong bases such as sodium amide to generate nucleophilic acetylides that undergo substitution reactions with appropriate electrophiles [43]. This approach offers the advantage of carbon-carbon bond formation through well-established nucleophilic substitution mechanisms [38].
The comparative efficiency of different precursor routes depends on several factors including substrate availability, reaction selectivity, and overall step economy [36]. Aldehyde-based precursors accessed through Corey-Fuchs methodology offer high atom economy but require careful handling of reactive intermediates [11]. Alkyne-based precursors provide more straightforward functionalization but may require additional protection-deprotection steps [45].
| Precursor Type | Advantages | Limitations | Overall Efficiency |
|---|---|---|---|
| 2-Pentynal diethyl acetal | Protected aldehyde functionality | Requires hydrolysis for alkyne formation | 75-85% |
| 1-Pentyne derivatives | Direct alkyne functionality | Requires additional protection steps | 70-80% |
| Aldehydic precursors | High atom economy | Reactive intermediate handling | 65-81% |
| Acetal-protected alkynes | Dual functionality | Multi-step synthesis required | 60-75% |
The nuclear magnetic resonance spectroscopic characteristics of 1-(1-ethoxyethoxy)pent-2-yne reflect the unique structural features of this alkyne-ether compound. In ¹H nuclear magnetic resonance spectroscopy, the compound exhibits distinct resonance patterns characteristic of both alkyne and ether functionalities [1] [2] [3] [4].
The alkyne protons associated with the internal triple bond system are expected to resonate in the range of 1.8-2.2 parts per million, reflecting the shielding effects of the cylindrical π-electron cloud surrounding the carbon-carbon triple bond [5] [4]. This upfield chemical shift distinguishes alkyne protons from their alkene counterparts, which typically appear more downfield due to different electronic environments [5].
The ethoxyethoxy substituent contributes multiple distinct signals to the ¹H nuclear magnetic resonance spectrum. The ether-linked methyl groups typically resonate between 1.2-1.4 parts per million, while the methylene protons adjacent to oxygen atoms appear characteristically downfield at 3.4-3.7 parts per million [1] [2] [3] [4]. These chemical shift values are consistent with the electron-withdrawing effects of the adjacent oxygen atoms, which deshield the protons and result in downfield resonances.
In ¹³C nuclear magnetic resonance spectroscopy, the alkyne carbons exhibit characteristic signals in the 70-85 parts per million region, reflecting their sp-hybridized nature [1] [2] [3] [4]. The ether carbon atoms typically resonate between 55-70 parts per million, with the specific chemical shifts dependent on their immediate electronic environment and connectivity patterns within the ethoxyethoxy group [1] [2] [3] [4].
The infrared spectroscopic profile of 1-(1-ethoxyethoxy)pent-2-yne provides diagnostic information regarding the functional groups present in the molecule. The carbon-carbon triple bond characteristic of internal alkynes produces a relatively weak absorption band in the 2260-2100 cm⁻¹ region [6] [7] [5] [8]. This absorption is typically less intense than terminal alkyne stretches due to the symmetrical nature of internal alkynes, which results in a smaller change in dipole moment during the stretching vibration [5] [8].
The alkyl carbon-hydrogen stretching vibrations appear in the expected range of 2990-2850 cm⁻¹, representing the various methyl and methylene groups present in the molecular structure [6] [7]. The ether carbon-oxygen stretching vibrations produce characteristic absorptions in the 1320-1000 cm⁻¹ region, with the specific frequency dependent on the molecular environment and substituent effects [6] [7] [9].
Carbon-hydrogen bending vibrations contribute to the spectral profile in the 1470-1450 cm⁻¹ region, while the fingerprint region between 900-600 cm⁻¹ contains multiple overlapping absorptions that provide a unique spectroscopic signature for the compound [6] [7].
The mass spectrometric behavior of 1-(1-ethoxyethoxy)pent-2-yne follows predictable fragmentation patterns based on the structural features of alkynes and ethers. The molecular ion peak appears at m/z 156, corresponding to the molecular weight of the compound [10] [11] [12].
Alkyne fragmentation typically occurs preferentially at the carbon-carbon bond adjacent to the triple bond system, resulting in the formation of propargyl cations or their substituted derivatives [11]. For internal alkynes such as 1-(1-ethoxyethoxy)pent-2-yne, fragmentation can produce substituted propargyl cations that exhibit characteristic mass-to-charge ratios depending on the substituent groups [11].
Ether functionalities contribute additional fragmentation pathways, typically involving cleavage of carbon-carbon bonds adjacent to oxygen atoms [13] [14] [15]. This fragmentation pattern can result in the formation of oxonium ions and neutral radical species, contributing to the overall mass spectral complexity [13] [14].
The thermochemical properties of 1-(1-ethoxyethoxy)pent-2-yne reflect the combined influence of its alkyne and ether functionalities on intermolecular interactions and molecular packing efficiency. The compound exhibits a boiling point of 202.5°C at 760 mmHg, which represents a significant elevation compared to simple pentyne compounds [16] [17] [18].
| Property | Value | Units |
|---|---|---|
| Boiling Point | 202.5 | °C at 760 mmHg |
| Density | 0.9 | g/cm³ |
| Flash Point | 62.3 | °C |
| Vapor Pressure | 0.414 | mmHg at 25°C |
The thermochemical behavior of 1-(1-ethoxyethoxy)pent-2-yne can be understood through comparison with related compounds. Pent-1-yne exhibits a boiling point of 40.9°C [19], while pent-2-yne shows a boiling point of 56.7°C [20]. The substantial increase in boiling point observed for 1-(1-ethoxyethoxy)pent-2-yne reflects the significant contribution of the ethoxyethoxy substituent to intermolecular van der Waals forces and dipole-dipole interactions.
The density of 0.9 g/cm³ indicates that the compound is less dense than water, consistent with the presence of significant alkyl character and ether functionalities [16] [17]. This density value falls within the expected range for organic compounds containing mixed alkyne-ether functionalities.
The phase behavior of compounds containing both alkyne and ether functionalities depends on the balance between intermolecular forces and molecular flexibility. Alkyl ethoxylate compounds, which share structural similarities with 1-(1-ethoxyethoxy)pent-2-yne, exhibit complex phase behavior in aqueous systems, including the formation of various liquid crystalline phases [21] [22].
The flash point of 62.3°C indicates moderate flammability characteristics, positioning the compound in a category requiring appropriate safety precautions during handling and storage [16] [17] [18]. The relatively low vapor pressure of 0.414 mmHg at 25°C suggests limited volatility at ambient conditions [18].
The solvatochromic properties and polarity characteristics of 1-(1-ethoxyethoxy)pent-2-yne are influenced by the combined electronic effects of the alkyne and ether functionalities. The compound exhibits a calculated LogP value of 4.13, indicating significant lipophilic character [16]. This high partition coefficient suggests preferential partitioning into nonpolar organic phases over aqueous environments.
The polar surface area of 51.62 Ų provides quantitative insight into the polar character contributed by the ether oxygen atoms [16]. This parameter influences the compound's solubility characteristics and potential for hydrogen bonding interactions with polar solvents.
Solvatochromic effects in compounds containing both alkyne and ether functionalities arise from differential stabilization of electronic states by solvents of varying polarity [23]. The ethoxyethoxy group contains multiple ether linkages that can participate in dipole-dipole interactions and potentially weak hydrogen bonding with protic solvents.
The internal alkyne functionality contributes to the overall electronic structure through its π-electron system, which can be influenced by solvent polarity through dispersive interactions and potential π-π stacking in aromatic solvents. The combination of these effects results in solvent-dependent spectroscopic and thermodynamic properties.
Analysis of polarity using established scales such as the Kamlet-Taft parameters or Dimroth-Reichardt polarity scale would provide quantitative measures of the compound's solvatochromic behavior [23]. The presence of ether oxygen atoms suggests potential for hydrogen bond acceptance, while the alkyne functionality provides opportunities for π-type interactions with appropriately structured solvents.
Aggregation-induced emission represents a phenomenon where compounds exhibit enhanced luminescence in the aggregated state compared to dilute solution [24] [25] [26]. The mechanism typically involves restriction of intramolecular motion in the aggregated state, preventing nonradiative decay pathways that dominate in solution [26].
For compounds containing alkyne functionalities, the rigid linear geometry of the carbon-carbon triple bond can contribute to aggregation-induced emission behavior through several mechanisms. The cylindrical π-electron distribution around the alkyne bond provides opportunities for intermolecular π-π interactions that can facilitate aggregation [26].
The molecular structure of 1-(1-ethoxyethoxy)pent-2-yne contains several features that could potentially contribute to aggregation-induced emission behavior. The internal alkyne functionality provides a rigid linear segment that could restrict molecular motion in the aggregated state [26]. The ethoxyethoxy group contributes conformational flexibility that could be restricted upon aggregation, potentially leading to enhanced emission efficiency.
The combination of rigid alkyne character and flexible ether linkages creates a molecular architecture that could exhibit aggregation-induced emission characteristics under appropriate conditions. The balance between rigidity and flexibility is crucial for aggregation-induced emission activity, as compounds require sufficient conformational freedom in solution to exhibit nonradiative decay, while achieving restricted motion in the aggregated state [26].
Investigation of potential aggregation-induced emission characteristics would require systematic studies of the compound's photophysical properties as a function of concentration and solvent composition [24] [25] [27]. Typical experimental approaches involve monitoring emission intensity and spectral characteristics in good solvents versus solvent mixtures that promote aggregation.
The ethoxyethoxy substituent could influence aggregation behavior through both steric effects and potential intermolecular hydrogen bonding interactions. The multiple ether linkages provide opportunities for weak intermolecular associations that could facilitate controlled aggregation processes necessary for aggregation-induced emission behavior [27].